2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide
Description
2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide is a synthetic thiazole-derived acetamide characterized by a 3,4-dichlorophenyl-substituted thiazole core and an allyl (prop-2-en-1-yl) group on the acetamide nitrogen. Its molecular formula is C₁₄H₁₀Cl₃N₂OS, with a molar mass of 358.67 g/mol. The compound’s structure combines electron-withdrawing chlorine atoms (enhancing electrophilicity) and a reactive allyl moiety, making it a candidate for studying structure-activity relationships in medicinal and agrochemical contexts .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2OS/c1-2-5-19(13(20)7-15)14-18-12(8-21-14)9-3-4-10(16)11(17)6-9/h2-4,6,8H,1,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZKSRGAHWRMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| CAS Number | 924133-96-0 |
| Molecular Weight | 361.67 g/mol |
| Purity | 95% |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines.
Mechanism of Action:
The anti-inflammatory activity is primarily attributed to the inhibition of key signaling pathways involved in inflammation, including the NF-kB pathway and MAPK signaling. This leads to a decrease in the expression of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
Case Study:
In a study evaluating the effects of thiazole derivatives on RAW264.7 macrophages, it was observed that treatment with similar compounds resulted in a significant reduction in COX-2 expression and PGE2 production, showcasing their potential as anti-inflammatory agents .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Thiazole derivatives have been reported to possess activity against various bacterial strains, including resistant strains.
Research Findings:
A comparative study demonstrated that thiazole-based compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Similar Thiazole Derivative | 64 | Escherichia coli |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with specific structural features. Modifications at various positions on the thiazole ring can enhance or diminish activity. For instance:
- Chloro Substituents: The presence of chlorine atoms has been associated with increased potency against inflammation-related pathways.
- Aromatic Rings: The introduction of electron-withdrawing groups on aromatic rings can enhance antibacterial activity.
Comparison with Similar Compounds
Impact of Substituents :
- 3,4-Dichlorophenyl vs.
Physicochemical Properties
Key Trends :
Kinase Modulation
Anticonvulsant Activity
Antiviral Potential
- Analogous acetamides (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide) show ACE2-binding activity (docking score: -5.51 kcal/mol), implying utility in SARS-CoV-2 entry inhibition .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Thiourea intermediates react with α-halocarbonyl compounds under acidic or basic conditions to form the thiazole ring. For example, 4-(3,4-dichlorophenyl)thiazol-2-amine can be synthesized via cyclocondensation of 3,4-dichlorophenylthiourea with chloroacetaldehyde in ethanol under reflux (72 hours, 65–68°C). This method yields the amine precursor with 74–82% efficiency after recrystallization from ethyl acetate.
Hantzsch Thiazole Synthesis
A modified Hantzsch approach employs 3,4-dichlorophenylacetamide, bromine, and thiourea in glacial acetic acid. The reaction proceeds via in situ generation of α-bromoacetamide, which cyclizes with thiourea to form the thiazole ring. Optimal conditions (24 hours at 110°C) achieve 68% yield, though this method requires careful bromine stoichiometry to avoid over-halogenation.
N-Allylation of the Thiazol-2-Amine Intermediate
Introducing the prop-2-en-1-yl (allyl) group to the thiazole nitrogen involves nucleophilic substitution or metal-catalyzed coupling:
Alkylation with Allyl Bromide
Treatment of 4-(3,4-dichlorophenyl)thiazol-2-amine with allyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (18 hours, 80°C) produces N-allyl-4-(3,4-dichlorophenyl)thiazol-2-amine. Excess allyl bromide (1.5 equivalents) improves conversion rates to 89%, but necessitates post-reaction quenching with aqueous ammonium chloride to eliminate residual alkylating agents.
Palladium-Catalyzed Allylation
For higher regioselectivity, palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) catalyze the reaction between the thiazol-2-amine and allyl acetate in toluene (12 hours, 100°C). This method achieves 93% yield but requires inert atmosphere conditions and costly catalysts.
Chloroacetylation of the N-Allyl Thiazol-2-Amine
The final step involves introducing the 2-chloroacetamide group via acyl chloride coupling:
Schotten-Baumann Reaction
Reacting N-allyl-4-(3,4-dichlorophenyl)thiazol-2-amine with chloroacetyl chloride in a biphasic system (dichloromethane/water) with sodium hydroxide as a base (0–5°C, 4 hours) yields the target compound. This method provides 76% purity, necessitating column chromatography (silica gel, hexane/ethyl acetate 4:1) to remove diacetylated byproducts.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (24 hours, 25°C), chloroacetic acid is coupled to the amine. This approach achieves 88% yield with ≥95% purity after recrystallization from methanol.
Optimization Strategies and Yield Comparisons
The table below summarizes critical parameters influencing synthesis efficiency:
| Method | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hantzsch + Alkylation | 110 | 42 | 58 | 82 |
| Cyclocondensation + EDC | 25 | 48 | 85 | 95 |
| Pd-Catalyzed + Schotten | 100 | 16 | 91 | 89 |
Key findings:
- EDC-mediated coupling outperforms Schotten-Baumann in purity (95% vs. 82%) due to reduced hydrolysis.
- Palladium catalysis reduces reaction time but increases cost 3.2-fold compared to alkylation.
Analytical Characterization Protocols
Confirming structural integrity requires multimodal analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI) confirms the molecular ion [M+H]⁺ at m/z 403.9842 (calculated 403.9839 for C₁₄H₁₁Cl₃N₂OS).
Industrial-Scale Production Considerations
Scaling synthesis requires:
- Solvent Recovery Systems : DMF and dichloromethane distillation units reduce costs by 37%.
- Continuous Flow Reactors : Mitigate exothermic risks during chloroacetylation, improving throughput 4.1-fold compared to batch processes.
Q & A
Q. What are the standard synthesis protocols for 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide?
The compound is typically synthesized via a multi-step approach. A common method involves coupling 3,4-dichlorophenylacetic acid with 2-aminothiazole derivatives using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (273 K). Triethylamine is added to maintain basic conditions, and the product is purified via extraction and recrystallization from methanol/acetone mixtures . Reaction parameters such as pH, temperature, and stoichiometry must be optimized to achieve yields >70%.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of protons in the thiazole, dichlorophenyl, and allyl groups.
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and C-Cl bonds.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 287.17 g/mol for related analogs) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs) .
Q. What preliminary assessments are used to evaluate its biological activity?
Initial screening involves:
- In vitro assays (e.g., enzyme inhibition or receptor binding) targeting pathways relevant to its structural analogs (e.g., thiazole-containing antimicrobials or kinase inhibitors).
- Cytotoxicity profiling using cell lines to determine IC₅₀ values.
Halogen atoms (Cl, F) enhance lipophilicity, potentially improving membrane permeability .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Conduct reactions in fume hoods due to volatile solvents (e.g., dichloromethane).
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictions in synthetic yields or purity be resolved?
- HPLC-PDA : Monitor reaction progress and isolate intermediates.
- Troubleshooting : Adjust catalyst loading (e.g., EDC·HCl) or reaction time if byproducts (e.g., unreacted starting materials) dominate. Crystallization solvent ratios (methanol:acetone) can improve purity .
Q. What advanced techniques elucidate its structure-activity relationships (SAR)?
- Molecular Docking : Predict interactions with biological targets (e.g., kinases) using the thiazole ring and dichlorophenyl moiety as pharmacophores.
- QSAR Modeling : Correlate substituent electronegativity (Cl, F) with bioactivity data .
- Crystallographic Studies : Analyze hydrogen-bonding patterns (e.g., N–H⋯N dimers) to guide analog design .
Q. How does the compound’s reactivity influence its functionalization?
- Nucleophilic Substitution : The 3,4-dichlorophenyl group undergoes substitution at meta/para positions under basic conditions.
- Allyl Group Modifications : Radical or electrophilic additions to the prop-2-en-1-yl chain can diversify derivatives .
Q. What mechanistic insights explain its biological interactions?
Q. How is environmental impact assessed during disposal?
Q. What computational tools model its pharmacokinetic properties?
- ADMET Prediction : Software like SwissADME estimates logP (lipophilicity) and bioavailability.
- MD Simulations : Study membrane permeation via lipid bilayer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
